3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a complex organic compound with significant potential in chemical research. Its molecular formula is and it has a molecular weight of 389.4 g/mol. This compound is characterized by its unique structure, which includes an indoline core, hydroxyl and ketone functional groups, and a naphthyl ether moiety, making it a subject of interest for various scientific applications, particularly in medicinal chemistry and pharmacology.
Classification: This compound falls under the category of indolin derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one can be achieved through several methods. One common approach involves multi-step synthetic routes that include the formation of the indoline framework followed by functionalization.
Technical details regarding reaction conditions (temperature, time, etc.) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one can be represented using various chemical notation systems.
InChI=1S/C24H23NO4/c1-16-10-11-21-20(14-16)24(28,15-17(2)26)23(27)25(21)12-13-29-22-9-5-7-18-6-3-4-8-19(18)22/h3-11,14,28H,12-13,15H2,1-2H3
KOCMOYWXSHTETI-UHFFFAOYSA-N
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC4=CC=CC=C43
These notations describe the connectivity and stereochemistry of the compound, indicating its complex cyclic structure with multiple functional groups.
The chemical reactivity of 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one can be explored through various reactions typical for indole derivatives.
Technical details such as reaction conditions (solvent choice, temperature) significantly affect the outcome and efficiency of these reactions .
The mechanism of action for compounds like 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is often related to their interaction with biological targets.
Data supporting these mechanisms typically come from biological assays that demonstrate the compound's efficacy against specific targets .
Understanding the physical and chemical properties of 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is essential for its application in research.
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) can be critical for characterization but may require specific experimental conditions to obtain accurate results .
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one has several scientific applications:
Its diverse applications make it a valuable compound in both academic research and pharmaceutical development .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1